molecular formula C18H15FN6O3S B2484324 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide CAS No. 1021112-18-4

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide

Cat. No.: B2484324
CAS No.: 1021112-18-4
M. Wt: 414.42
InChI Key: FZMYODXYYFIHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H15FN6O3S and its molecular weight is 414.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including close analogs of the specified compound, have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. These compounds, including derivatives like N-(2-fluoro-4-methyl-3-pyridinyl)-8-ethoxy-6-chloro[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, were prepared by condensation and demonstrated strong herbicidal potential, suggesting a similar application for the specified compound in plant ecosystem health and agriculture (Moran, 2003).

Antimalarial Properties

A library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated for antimalarial drug discovery. Virtual screening and molecular docking methods using falcipain-2 as a target enzyme were utilized, and the synthesized compounds showed good antimalarial activity in vitro against Plasmodium falciparum. This indicates the potential of these compounds, including close derivatives of the specified compound, in antimalarial drug discovery programs (Karpina et al., 2020).

Anticancer and PI3K Inhibition

Modifications of compounds structurally similar to the specified compound, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, were made to enhance their anticancer effects and toxicity profile. These modifications involved replacing the acetamide group with an alkylurea moiety, leading to compounds with potent antiproliferative activities and reduced toxicity. The compounds demonstrated inhibitory activity against PI3Ks and mTOR, important markers in cancer progression, suggesting the potential of the specified compound in cancer treatment (Wang et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their function and leading to the observed pharmacological effects.

Biochemical Pathways

These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

These could include the inhibition of cancer cell proliferation, the killing or inhibition of microbes, the reduction of inflammation and oxidative stress, the inhibition of viral replication, and the inhibition of enzyme activity .

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3S/c19-14-4-1-3-13(11-14)18-23-22-16-6-7-17(24-25(16)18)28-10-9-21-29(26,27)15-5-2-8-20-12-15/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMYODXYYFIHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.